molecular formula C5H10O5 B149499 Alpha-d-xylopyranose CAS No. 130550-15-1

Alpha-d-xylopyranose

Cat. No. B149499
CAS RN: 130550-15-1
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

Alpha-D-Xylopyranose: is a monosaccharide belonging to the class of pentoses, which are carbohydrates containing five carbon atoms. It is a structural isomer of D-xylose and exists predominantly in the pyranose form, where the sugar forms a six-membered ring. This compound is naturally occurring and is a significant component of hemicellulose, a major constituent of plant cell walls .

Scientific Research Applications

Alpha-D-Xylopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Studied for its role in plant cell wall structure and metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of biofuels and biodegradable plastics

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Xylopyranose can be synthesized through the hydrolysis of xylan, a polysaccharide found in plant cell walls. The hydrolysis process typically involves the use of acids or enzymes to break down xylan into its monosaccharide components, including this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of hemicellulose. Enzymes such as xylanases and beta-xylosidases are employed to catalyze the breakdown of hemicellulose into its constituent sugars. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Xylopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of alpha-D-Xylopyranose involves its interaction with various enzymes and proteins. For example, it can be converted to xylulose by the enzyme xylose isomerase. This conversion is crucial in the metabolism of pentoses in organisms. The molecular targets include enzymes involved in carbohydrate metabolism, such as xylanases and beta-xylosidases .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to its specific configuration and its role as a major component of hemicellulose. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

properties

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316752
Record name α-D-Xylopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6763-34-4, 31178-70-8
Record name α-D-Xylopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6763-34-4
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Record name alpha-D-Xylopyranose
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Record name α-D-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Xylopyranose
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Record name α-D-Xylopyranose
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Record name .ALPHA.-D-XYLOPYRANOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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